

Application Notes and Protocols for Target Identification of 11-O-Methylpseurotin A

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Compound of Interest

Compound Name: 11-O-Methylpseurotin A

Cat. No.: B15586055

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the methods for identifying the molecular targets of **11-O-Methylpseurotin A** and its closely related analog, Pseurotin A. The protocols detailed below are based on established methodologies and published findings, offering a practical guide for researchers in the field of natural product drug discovery.

Introduction

11-O-Methylpseurotin A is a fungal metabolite that has garnered interest for its potential biological activities. A key challenge in the development of such natural products as therapeutic agents is the identification of their molecular targets, which is crucial for understanding their mechanism of action, predicting potential off-target effects, and optimizing their therapeutic efficacy. This document outlines several experimental and computational approaches for the target deconvolution of **11-O-Methylpseurotin A**, drawing on evidence from studies on both the target compound and its parent compound, Pseurotin A.

Target Identification Strategies

Several methodologies can be employed for the target identification of **11-O-Methylpseurotin A**. These can be broadly categorized into genetic, biochemical, and computational approaches.

- **Genetic Approaches:** These methods, such as the yeast halo assay, are powerful for identifying targets in genetically tractable organisms.

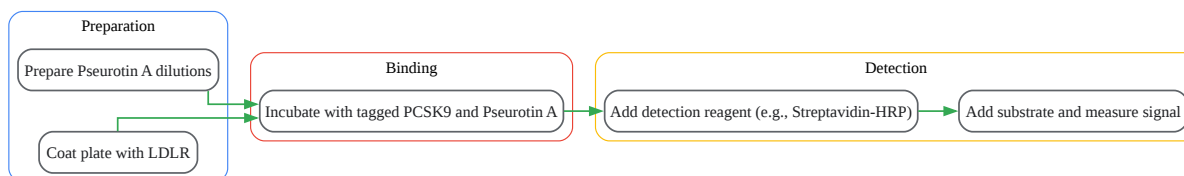
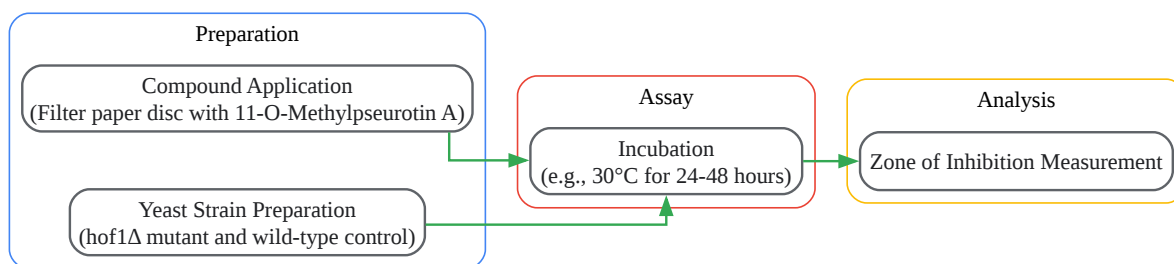
- **Biochemical Approaches:** Techniques like affinity chromatography and chemical proteomics enable the direct isolation and identification of protein targets from complex biological samples.
- **Computational Approaches:** In silico methods, including molecular docking and target prediction algorithms, can provide valuable insights into potential protein-ligand interactions.

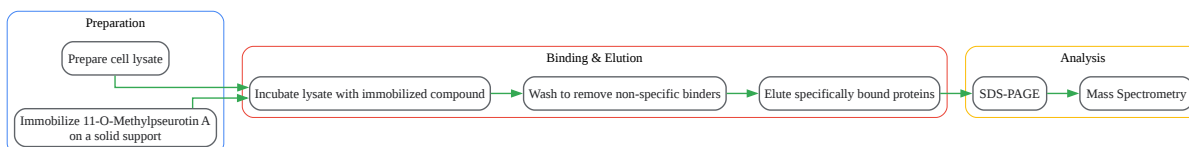
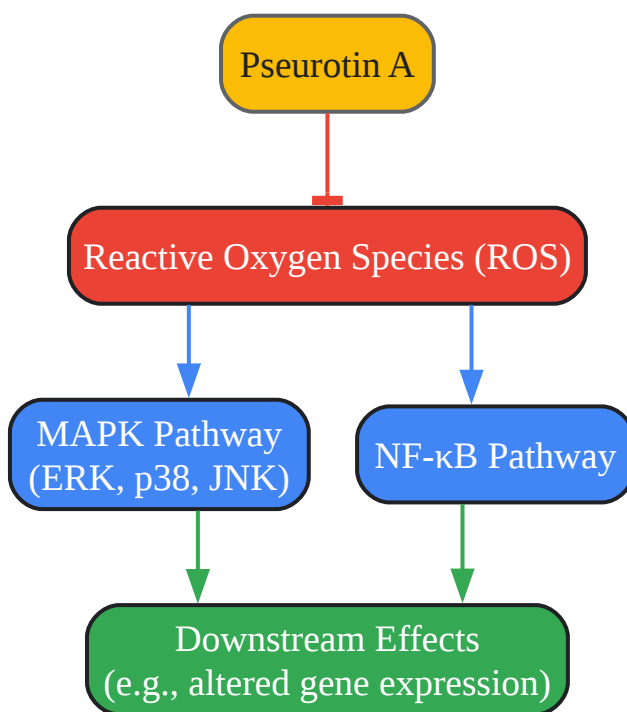
Application Note 1: Yeast Halo Assay for Putative Target Identification

Putative Target: Hof1 (a key regulator of cytokinesis in *Saccharomyces cerevisiae*)

The yeast halo assay is a powerful and straightforward method for identifying compounds that exhibit synthetic lethality or selective inhibition against a particular mutant yeast strain. This approach led to the identification of Hof1 as a putative target of **11-O-Methylpseurotin A**, which selectively inhibits the growth of a *hof1Δ* yeast strain.

Experimental Workflow: Yeast Halo Assay





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